molecular formula C9H15N3O B7808333 2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide

2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B7808333
M. Wt: 181.23 g/mol
InChI Key: QTRUBPUXLDLDOI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide typically involves the reaction of piperazine with propargylamine and an acyl chloride or anhydride. The reaction conditions may vary depending on the specific reagents used, but generally, it is carried out under anhydrous conditions with a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Purification steps, such as recrystallization or chromatography, may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

  • Addition: Addition reactions may involve the addition of various reagents to the triple bond of the prop-2-yn-1-yl group.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide has several scientific research applications across various fields:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions and signaling pathways.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: It can be utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism of action would need to be determined through experimental studies, including binding assays and functional assays.

Comparison with Similar Compounds

2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide can be compared with other similar compounds, such as:

  • 2-(Piperazin-1-yl)pyrimidine: This compound has a similar piperazine ring but lacks the acetamide and prop-2-yn-1-yl groups.

  • N-(prop-2-yn-1-yl)acetamide: This compound has the prop-2-yn-1-yl and acetamide groups but lacks the piperazine ring.

  • Piperazine derivatives: Other piperazine derivatives with different substituents may have varying biological activities and applications.

Properties

IUPAC Name

2-piperazin-1-yl-N-prop-2-ynylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-2-3-11-9(13)8-12-6-4-10-5-7-12/h1,10H,3-8H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRUBPUXLDLDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CN1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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